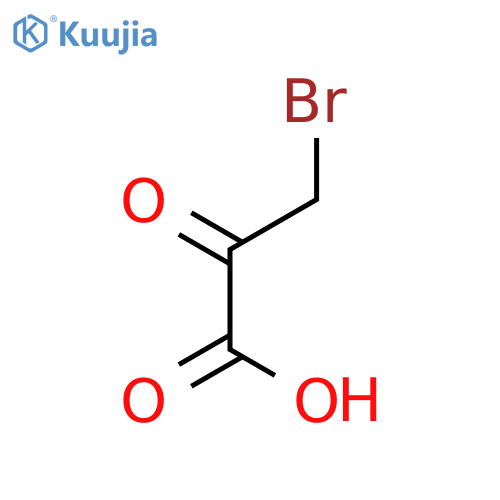Cas no 1173018-50-2 (Bromopyruvic Acid-C13)

Bromopyruvic Acid-C13 structure
商品名:Bromopyruvic Acid-C13
Bromopyruvic Acid-C13 化学的及び物理的性質
名前と識別子
-
- 3-bromo-2-oxopropanoic acid
- Bromopyruvic Acid-C13
- 3-Bromo-2-oxo(1-~13~C)propanoic acid
- DTXSID20745825
- DTXCID60696569
- 3-Bromopyruvic acid-1-13C, 99 atom % 13C, 97% (CP)
- 1173018-50-2
- 3-bromo-2-oxo(113C)propanoic acid
-
- MDL: MFCD09842744
- インチ: InChI=1S/C3H3BrO3/c4-1-2(5)3(6)7/h1H2,(H,6,7)/i3+1
- InChIKey: PRRZDZJYSJLDBS-LBPDFUHNSA-N
計算された属性
- せいみつぶんしりょう: 166.92991Da
- どういたいしつりょう: 166.92991Da
- 同位体原子数: 1
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 7
- 回転可能化学結合数: 2
- 複雑さ: 98.4
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 54.4Ų
- 疎水性パラメータ計算基準値(XlogP): 0.5
Bromopyruvic Acid-C13 セキュリティ情報
-
記号:


- シグナルワード:Danger
- 危害声明: H302-H314
- 警告文: P280-P305+P351+P338-P310
- 危険物輸送番号:UN 3261 8 / PGII
- WGKドイツ:3
- 危険カテゴリコード: 22-34
- セキュリティの説明: 26-36/37/39-45
-
危険物標識:

Bromopyruvic Acid-C13 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| TRC | B686931-1mg |
Bromopyruvic Acid-C13 |
1173018-50-2 | 1mg |
$ 207.00 | 2023-04-18 | ||
| TRC | B686931-10mg |
Bromopyruvic Acid-C13 |
1173018-50-2 | 10mg |
$ 1200.00 | 2023-09-08 | ||
| TRC | B686931-5mg |
Bromopyruvic Acid-C13 |
1173018-50-2 | 5mg |
$ 953.00 | 2023-04-18 |
Bromopyruvic Acid-C13 関連文献
-
Yehao Deng,Qi Wang,Yongbo Yuan,Jinsong Huang Mater. Horiz., 2015,2, 578-583
-
Paul Martini,Felix Laimer,Marcelo Goulart,Florent Calvo,Paul Scheier Faraday Discuss., 2019,217, 276-289
-
Man Vir Singh,Sudesh Kumar,Moinuddin Sarker Sustainable Energy Fuels, 2018,2, 1057-1068
-
Lucy Ping,Da Sol Chung,Jean Bouffard,Sang-gi Lee Chem. Soc. Rev., 2017,46, 4299-4328
-
S. Brück,C. Krause,R. Turrisi,L. Beverina,S. Wilken,W. Saak,A. Lützen,H. Borchert,M. Schiek,J. Parisi Phys. Chem. Chem. Phys., 2014,16, 1067-1077
1173018-50-2 (Bromopyruvic Acid-C13) 関連製品
- 954721-66-5(3-cyclopentyl-N-(5-oxo-1-phenylpyrrolidin-3-yl)methylpropanamide)
- 2172245-32-6(2-(N-benzyl-1-{4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methylphenyl}formamido)acetic acid)
- 1331592-89-2((2E)-N-(2-cyclopropanecarbonyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-3-(furan-2-yl)prop-2-enamide)
- 1185298-45-6(N-2-(4-Amino-3-methylphenoxy)ethyl-N-methyl-n-phenylamine Dihydrochloride)
- 2287249-53-8((1S,2S)-2-[(2-Methylpropan-2-yl)oxy]cyclohexan-1-amine;hydrochloride)
- 562792-85-2(6-(4-Ethylphenyl)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde)
- 1213675-27-4((1S)-1-(2-ANTHRYL)-2-METHYLPROPYLAMINE)
- 2680735-87-7(tert-butyl N-(5-nitro-1,3-benzoxazol-2-yl)carbamate)
- 930858-73-4(N-(1-cyano-1,2-dimethylpropyl)-2-[4-(pyrimidin-2-yl)piperazin-1-yl]acetamide)
- 29839-61-0(1-oxaspiro4.5decan-3-ol)
推奨される供給者
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
試薬

Taian Jiayue Biochemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Hubei Rhino Pharmaceutical Tech Co.,Ltd.
ゴールドメンバー
中国のサプライヤー
試薬

钜澜化工科技(青岛)有限公司
ゴールドメンバー
中国のサプライヤー
大量

Hefei Zhongkesai High tech Materials Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
試薬
